[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
Description
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, oxazolyl, and trifluoromethylbenzoate moieties, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO3/c19-14-5-4-10(7-15(14)20)16-8-13(24-27-16)9-26-17(25)11-2-1-3-12(6-11)18(21,22)23/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYHIMMTROWXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the oxazole derivative with 3-(trifluoromethyl)benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl benzoate
- [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate
- [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate
Uniqueness
The presence of the trifluoromethyl group in [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced bioavailability and resistance to metabolic degradation.
Biological Activity
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H13Cl2F3N2O3
- Molecular Weight : 416.21 g/mol
Its structure features a dichlorophenyl group and an oxazole ring, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It may function as a ligand for specific receptors or enzymes, influencing biochemical pathways such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It may bind to receptors that regulate cellular signaling pathways.
- Gene Expression Modulation : Alterations in gene expression can occur through interaction with transcription factors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess activity against various bacterial strains, suggesting potential uses in treating infections.
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| Oxazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Oxazole Derivative B | Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study :
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM.
Toxicity and Safety Profile
While the compound shows promising biological activities, its safety profile must be assessed. Toxicological studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further research is necessary to establish safe dosage ranges and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
